molecular formula C7H3BrF3NaO2S B13182598 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt

2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B13182598
M. Wt: 311.05 g/mol
InChI Key: OAVPQFPEIPJZHA-UHFFFAOYSA-M
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Description

2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H3BrF3NaO2S and a molecular weight of 311.05 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves several steps. One common method includes the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds as follows:

    Starting Material: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

    Reagent: Sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

    Product: this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to form stable sulfonyl linkages with various molecular targets. This property makes it a valuable tool in chemical biology for modifying proteins and other biomolecules. The compound can react with nucleophilic sites on proteins, leading to the formation of covalent bonds that alter the protein’s function or activity .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a versatile tool in various scientific research fields.

Properties

Molecular Formula

C7H3BrF3NaO2S

Molecular Weight

311.05 g/mol

IUPAC Name

sodium;2-bromo-5-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4BrF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

OAVPQFPEIPJZHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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